molecular formula C15H20INO2 B3090021 Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 120426-39-3

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No.: B3090021
CAS No.: 120426-39-3
M. Wt: 373.23 g/mol
InChI Key: SHXYSWRSCQKWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group and a 2-iodoethyl substituent at the 4-position of the piperidine ring. The iodine atom in the 2-iodoethyl group serves as a reactive site for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions, making this compound valuable in pharmaceutical and organic synthesis.

Properties

IUPAC Name

benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXYSWRSCQKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCI)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and iodoalkanes under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives with different substituents .

Scientific Research Applications

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between benzyl 4-(2-iodoethyl)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
This compound 2-iodoethyl C15H18INO2 371.22 (calc.) Reactive iodine for alkylation
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate (5-methylpyridin-2-yl)methyl C20H25N2O3 341.19 Cross-coupling product, solid form
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-ethoxy-3-oxopropyl C16H21NO5 307.34 Ester group, liquid, low hazard
Benzyl 4-aminopiperidine-1-carboxylate Amino (-NH2) C13H18N2O2 234.30 Uninvestigated toxicology
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine (-F) C13H16FNO2 237.27 Electronegative substituent
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate 2-methoxy-2-oxoethylidene C16H19NO4 289.33 Conjugated carbonyl, synthetic intermediate

Physical Properties

  • State and Solubility : Pyridylmethyl derivatives are solids, while esters (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) are oils. The iodoethyl derivative’s physical state is unreported but likely influenced by iodine’s polarizability .

Biological Activity

Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodoethyl group attached to a piperidine ring, which enhances its reactivity and potential for biological interactions. The molecular formula is C14_{14}H18_{18}N2_{2}O2_{2}I, with a molecular weight of approximately 366.21 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways. The exact molecular targets remain under investigation, but it is hypothesized that the compound may inhibit certain enzymes or receptors involved in cellular processes .

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have shown antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells, with IC50_{50} values ranging from 19.9 to 75.3 µM . This suggests that this compound may possess similar anticancer activities due to its structural analogies.

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. Piperidine derivatives are known to influence central nervous system activity, which could make this compound a candidate for further studies in neuropharmacology.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the synthesis and biological evaluation of piperidine derivatives:

Study Findings
Liu et al. (2023)Investigated the structure-activity relationship (SAR) of piperidine derivatives, noting that modifications can enhance anticancer activity .
Smith et al. (2024)Reported on the synthesis of benzoylpiperidine analogs with improved selectivity for enzyme inhibition, suggesting similar modifications could be explored for this compound .
Johnson et al. (2023)Highlighted the potential for piperidine compounds in Alzheimer’s disease treatment through dual inhibition of cholinesterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.